

DL-3-Phenylserine hydrate chemical properties and structure

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Compound of Interest

Compound Name: *DL-3-Phenylserine hydrate*

Cat. No.: *B036776*

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DL-3-Phenylserine Hydrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-3-Phenylserine is a non-proteinogenic amino acid, a derivative of phenylalanine with a hydroxyl group added to the beta-carbon. It exists as a racemate of two enantiomers, D- and L-phenylserine, each of which has two diastereomers, threo and erythro. This guide focuses on the chemical properties, structure, and available technical information for **DL-3-Phenylserine hydrate**, a compound of interest in synthetic chemistry and with potential biological activities.

Chemical Properties and Structure

DL-3-Phenylserine hydrate is a white to off-white solid. Its chemical and physical properties are summarized in the tables below.

General and Physical Properties

Property	Value	Source(s)
Appearance	Solid, Off-white to light yellow powder	[1]
Melting Point	186 °C (decomposes)	[2]
Solubility	Water: 5.83 mg/mL (29.27 mM; requires sonication)	[1]
Storage	Sealed, away from moisture. Powder: -80°C (2 years), -20°C (1 year). In solvent: -80°C (6 months), -20°C (1 month)	[1]

Chemical Identifiers and Molecular Characteristics

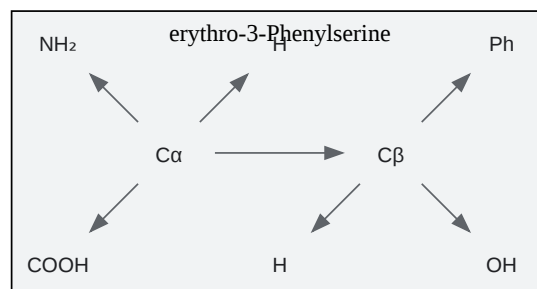
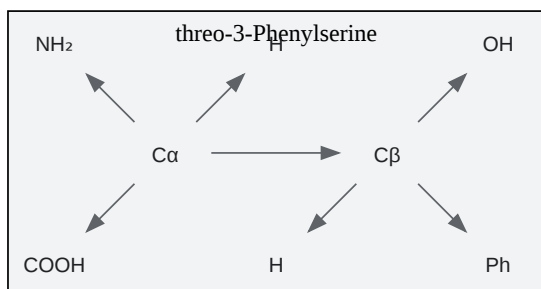
Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₁ NO ₃ (anhydrous)[3][4][5], C ₉ H ₁₃ NO ₄ (hydrate)[1]	[1][3][4][5]
Molecular Weight	181.19 g/mol (anhydrous basis)[2][3][4][5], 199.20 g/mol (hydrate)[1]	[1][2][3][4][5]
CAS Number	313222-82-1 (hydrate)[1], 69- 96-5 (anhydrous DL-form)[3][4] [6][7]	[1][3][4][6][7]
IUPAC Name	2-amino-3-hydroxy-3- phenylpropanoic acid	[3]
SMILES	C1=CC=C(C=C1)C(C(C(=O)O) N)O	[3]
InChI	InChI=1S/C9H11NO3/c10- 7(9(12)13)8(11)6-4-2-1-3-5- 6/h1-5,7-8,11H,10H2,(H,12,13)	[3]
InChIKey	VHVGNTVUSQUXPS- UHFFFAOYSA-N	[3]

Computed Properties

Property	Value	Source(s)
XLogP3-AA	-2.5	[3]
Hydrogen Bond Donor Count	3	[3]
Hydrogen Bond Acceptor Count	4	[3]
Rotatable Bond Count	3	[3]
Exact Mass	181.07389321 Da	[3]
Monoisotopic Mass	181.07389321 Da	[3]
Topological Polar Surface Area	83.6 Å ²	[3]
Heavy Atom Count	13	[6]
Complexity	178	[3]

Chemical Structure

DL-3-Phenylserine possesses two chiral centers, leading to the existence of four stereoisomers: D-threo, L-threo, D-erythro, and L-erythro. The "DL" designation indicates a mixture of D and L forms. The relative configuration of the substituents on the chiral carbons determines the threo and erythro nomenclature.



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Caption: Newman projections of threo and erythro isomers.

Experimental Protocols

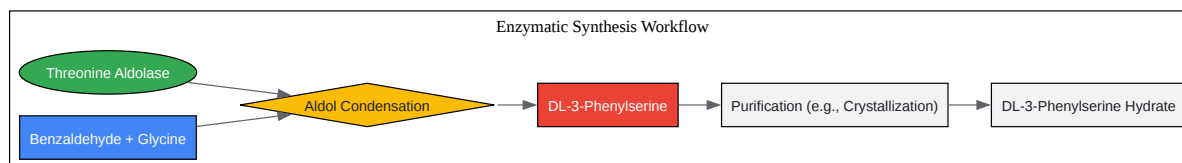
Detailed experimental protocols for the synthesis and analysis of **DL-3-Phenylserine hydrate** are not widely available in consolidated formats. The following sections provide an overview based on available information.

Synthesis

Enzymatic Synthesis: A common method for the synthesis of phenylserine is the aldol condensation of benzaldehyde and glycine, catalyzed by a threonine aldolase.

- **Reaction:** Benzaldehyde + Glycine $\xrightarrow{\text{(Threonine Aldolase)}}$ 3-Phenylserine
- **Enzyme:** L-allo-threonine aldolase from *Thermotoga maritima* has been used.
- **Reaction Conditions:** A typical batch reaction might involve incubating the enzyme with benzaldehyde and glycine in a suitable buffer (e.g., 50 mM phosphate buffer) at a controlled temperature (e.g., 70°C).
- **Reaction Monitoring:** The reaction progress can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC) to determine the yield of phenylserine.

A flow synthesis approach using immobilized threonine aldolase in a microreactor has also been described, offering potential for continuous production.



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Caption: Conceptual workflow for the enzymatic synthesis of **DL-3-Phenylserine Hydrate**.

Analytical Methods

Standard analytical techniques are used to characterize **DL-3-Phenylserine hydrate**.

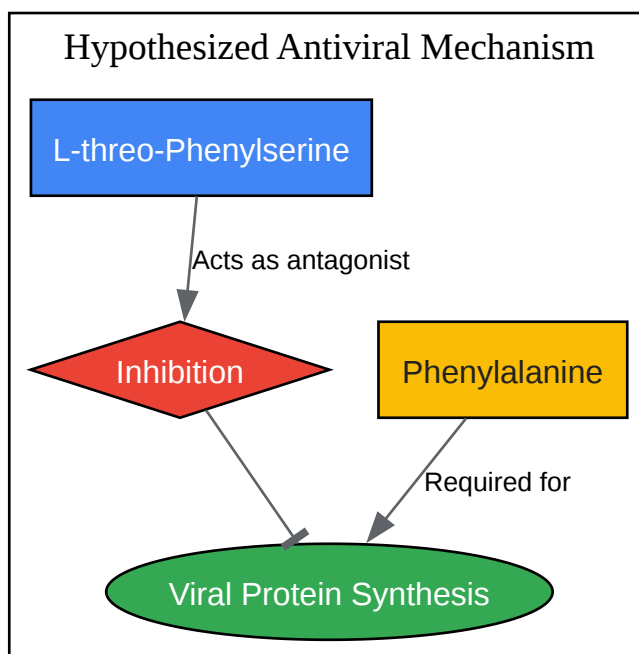
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Provides information on the chemical environment of the hydrogen atoms.
 - ^{13}C NMR: Provides information on the carbon skeleton of the molecule.
 - Note: Specific acquisition parameters such as solvent, concentration, and instrument frequency are required for reproducible results but are not consistently reported in publicly available data.
- Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule, such as the hydroxyl (-OH), amine (-NH₂), and carboxylic acid (-COOH) groups.
- Mass Spectrometry (MS): Determines the molecular weight and can provide information about the structure through fragmentation patterns.

Biological Activity and Signaling Pathways

The biological activity of DL-3-Phenylserine is not extensively studied. However, some related amino acid derivatives have been noted to influence the secretion of anabolic hormones.

One study reported that L-threo-phenylserine exhibits antiviral activity against the influenza A virus in tissue culture. The proposed mechanism is the competitive antagonism of phenylalanine, which is essential for viral synthesis. This suggests that phenylserine may interfere with metabolic pathways that utilize phenylalanine.

Due to the limited specific research on DL-3-Phenylserine's interaction with cellular signaling, a detailed signaling pathway diagram cannot be provided at this time. Further research is needed to elucidate its specific molecular targets and mechanisms of action.



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Caption: Postulated competitive antagonism of phenylalanine by L-threo-phenylserine in viral synthesis.

Conclusion

DL-3-Phenylserine hydrate is a compound with well-defined chemical and physical properties. While its synthesis can be achieved enzymatically, detailed and standardized protocols for both synthesis and analysis are not readily available in the public domain. The biological activity of DL-3-Phenylserine remains an area with significant potential for further investigation, with preliminary studies suggesting a possible role as a metabolic antagonist. This guide provides a summary of the current technical knowledge to support researchers and professionals in the fields of chemistry and drug development.

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